molecular formula C22H21NO4 B390425 3-METHYLBUTYL (2E)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]PROP-2-ENOATE

3-METHYLBUTYL (2E)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]PROP-2-ENOATE

Cat. No.: B390425
M. Wt: 363.4g/mol
InChI Key: YHRBWDXEWOGVOZ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopentyl 3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylate is a complex organic compound with the molecular formula C22H21NO4. It belongs to the class of phthalimides, which are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYLBUTYL (2E)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]PROP-2-ENOATE typically involves the reaction of isopentyl acrylate with a phthalimide derivative under specific conditions. One common method is to react isopentyl acrylate with 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl bromide in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Isopentyl 3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopentyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Isopentyl 3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-METHYLBUTYL (2E)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]PROP-2-ENOATE involves its interaction with specific molecular targets and pathways. The compound’s phthalimide moiety allows it to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its ability to undergo nucleophilic substitution reactions enables it to modify biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
  • N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl acrylate
  • Ethyl 3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanoate

Uniqueness

Isopentyl 3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylate is unique due to its specific isopentyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of specialized organic molecules.

Properties

Molecular Formula

C22H21NO4

Molecular Weight

363.4g/mol

IUPAC Name

3-methylbutyl (E)-3-[3-(1,3-dioxoisoindol-2-yl)phenyl]prop-2-enoate

InChI

InChI=1S/C22H21NO4/c1-15(2)12-13-27-20(24)11-10-16-6-5-7-17(14-16)23-21(25)18-8-3-4-9-19(18)22(23)26/h3-11,14-15H,12-13H2,1-2H3/b11-10+

InChI Key

YHRBWDXEWOGVOZ-ZHACJKMWSA-N

Isomeric SMILES

CC(C)CCOC(=O)/C=C/C1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O

SMILES

CC(C)CCOC(=O)C=CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC(C)CCOC(=O)C=CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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